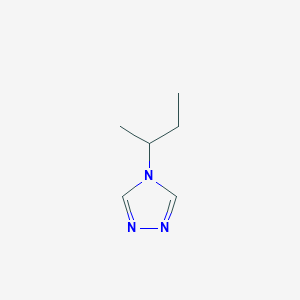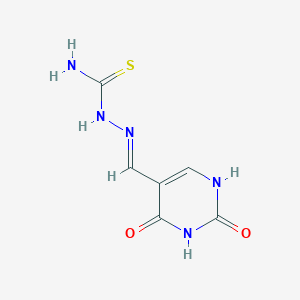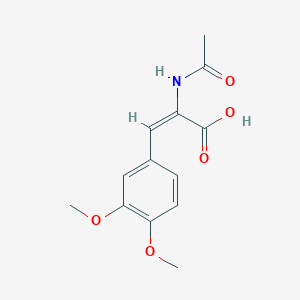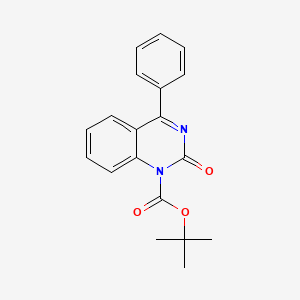
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a phenyl ring, and a quinazoline core, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinazoline and phenyl derivatives
科学的研究の応用
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Biological Studies: It serves as a probe molecule to investigate enzyme interactions and receptor binding in biological systems.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
作用機序
The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: Lacks the tert-butyl ester and phenyl group, resulting in different chemical properties and biological activities.
4-Phenylquinazoline: Lacks the 2-oxo and tert-butyl ester groups, affecting its reactivity and applications.
tert-Butyl 2-oxoquinazoline-1(2H)-carboxylate: Lacks the phenyl group, leading to different biological interactions.
Uniqueness
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester enhances its stability and solubility, while the phenyl group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChIキー |
UFDBWUBWOFVMQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


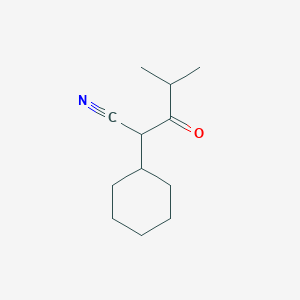
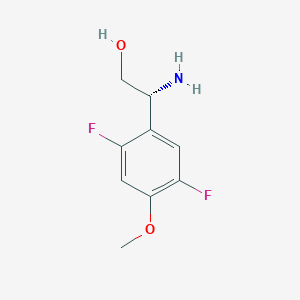
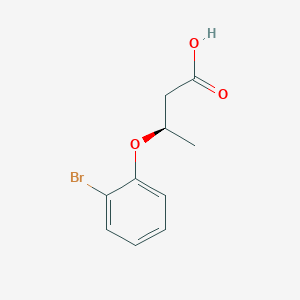
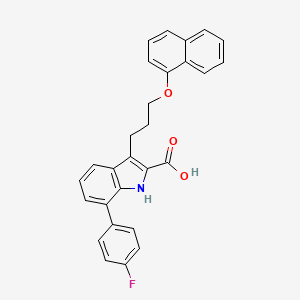

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
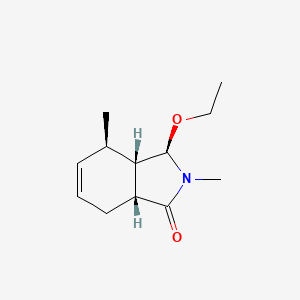
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
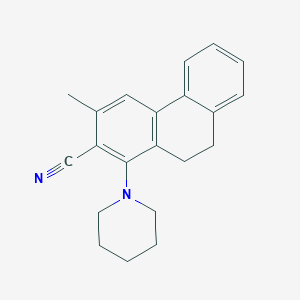
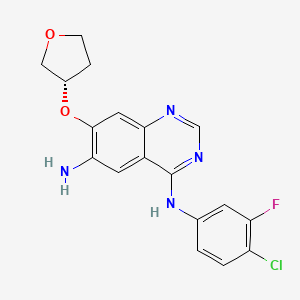
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
